molecular formula C28H24N2O6 B11124173 2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

Cat. No.: B11124173
M. Wt: 484.5 g/mol
InChI Key: CQIWASINIGOKLO-UHFFFAOYSA-N
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Description

2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno-pyrrol moiety and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves multiple steps. One common approach includes the following steps:

    Formation of the chromeno-pyrrol core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step typically involves a substitution reaction where the methoxyphenyl group is introduced to the chromeno-pyrrol core.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide is unique due to its combination of the chromeno-pyrrol core and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

2-[4-[2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C28H24N2O6/c1-34-19-10-6-17(7-11-19)14-15-30-25(18-8-12-20(13-9-18)35-16-23(29)31)24-26(32)21-4-2-3-5-22(21)36-27(24)28(30)33/h2-13,25H,14-16H2,1H3,(H2,29,31)

InChI Key

CQIWASINIGOKLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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